2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol is a chemical compound with the molecular formula C11H19NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated with an appropriate alkyl halide to introduce the 3-methyl group.
Amination: The alkylated thiophene is reacted with an amine to form the amino derivative.
Hydroxylation: Finally, the amino derivative is hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NOS |
---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
2-methyl-1-[1-(3-methylthiophen-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H19NOS/c1-8-5-6-14-10(8)9(2)12-7-11(3,4)13/h5-6,9,12-13H,7H2,1-4H3 |
InChI Key |
ZQHDQYLKPKGEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.